molecular formula C15H23NO B3058133 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol CAS No. 88014-18-0

6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol

Cat. No. B3058133
CAS RN: 88014-18-0
M. Wt: 233.35 g/mol
InChI Key: JVKCMIBKSSNORG-UHFFFAOYSA-N
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Description

“3,4-Dihydroisoquinolin-2(1H)” is a scaffold that has been used in the synthesis of various derivatives . One such derivative is "6-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3-methoxypropyl)-5-nitropyrimidin-4-amine" .


Synthesis Analysis

The synthesis of “3,4-Dihydroisoquinolin-2(1H)” derivatives has been achieved using the Castagnoli–Cushman reaction .


Molecular Structure Analysis

The molecular formula of “6-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3-methoxypropyl)-5-nitropyrimidin-4-amine” is C17H21N5O3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3-methoxypropyl)-5-nitropyrimidin-4-amine” include a density of 1.3±0.1 g/cm3, boiling point of 583.2±50.0 °C at 760 mmHg, and vapour pressure of 0.0±1.6 mmHg at 25°C .

Scientific Research Applications

Fluorescent Labeling in Molecular Biology

Research has shown the utility of novel fluorophores, including compounds structurally related to 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol, in the fluorescent labeling of nucleosides and oligodeoxyribonucleotides. These fluorophores have been synthesized and characterized, demonstrating good fluorescence signals and higher hybridization affinity in labeled oligodeoxyribonucleotides compared to their unlabeled counterparts, which is crucial for molecular biology and genetic studies (Singh & Singh, 2007).

Anticancer Research

In the realm of anticancer research, compounds related to 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol have been synthesized and assessed for their cytotoxicity against various cancer cell lines. These studies involve the synthesis of novel heterocycles and their evaluation in vitro, providing insights into their potential therapeutic applications and mechanisms of inducing apoptosis in cancer cells (Saleh et al., 2020).

Quantum Entanglement in Medical Diagnosis

There's emerging research exploring the interaction between nano molecules, such as 6-Methoxy derivatives of dihydroisoquinolin, with two-mode fields in the context of quantum entanglement for diagnosing human cancer cells, tissues, and tumors. This innovative approach leverages the quantum entanglement dynamics to enhance the diagnostic capabilities in medical science, demonstrating the compound's potential in advanced diagnostic methodologies (Alireza et al., 2019).

Molecular Structure and Tautomerism Studies

Research into the molecular structure and tautomerism of dihydroisoquinoline derivatives, closely related to 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol, has provided insights into their chemical behavior. These studies focus on understanding the crystalline and molecular structure, the effect of substituents on tautomeric conversions, and the redistribution of electron density, which is fundamental in the development of new chemical entities and understanding their reactivity and stability (Davydov et al., 1995).

properties

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-yl)hexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c17-12-6-2-1-5-10-16-11-9-14-7-3-4-8-15(14)13-16/h3-4,7-8,17H,1-2,5-6,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKCMIBKSSNORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70518187
Record name 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol

CAS RN

88014-18-0
Record name 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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